molecular formula C11H18N2O2 B1367733 N-methyl-{[5-(morpholinomethyl)-2-furyl]methyl}amine CAS No. 893741-66-7

N-methyl-{[5-(morpholinomethyl)-2-furyl]methyl}amine

Cat. No. B1367733
CAS RN: 893741-66-7
M. Wt: 210.27 g/mol
InChI Key: RVGSMPQAXGUMNM-UHFFFAOYSA-N
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Description

“N-methyl-{[5-(morpholinomethyl)-2-furyl]methyl}amine” is a chemical compound with the molecular formula C11H18N2O2. It is a laboratory chemical and its use in food, drugs, pesticides, or biocidal products is not advised .


Synthesis Analysis

The synthesis of amines like “N-methyl-{[5-(morpholinomethyl)-2-furyl]methyl}amine” can be achieved through various methods. One common method is the reduction of nitriles or amides and nitro compounds. Other methods include SN2 reactions of alkyl halides with ammonia or other amines, nucleophilic attack by an azide ion on an alkyl halide followed by reduction of the azide formed, and alkylation of potassium phthalimide followed by hydrolysis of the N-alkyl phthalimide formed .


Molecular Structure Analysis

The molecular structure of “N-methyl-{[5-(morpholinomethyl)-2-furyl]methyl}amine” can be represented by the formula C11H18N2O2. More detailed structural information can be found in databases like PubChem .

Scientific Research Applications

Aminomethylation Reactions

  • N-methyl-{[5-(morpholinomethyl)-2-furyl]methyl}amine is involved in aminomethylation reactions, particularly in the morpholino- and piperidinomethylation of heterocyclic compounds, as demonstrated in the study of 2-(2-furyl)imidazo-[1,2-a]pyridine. These reactions are essential in organic synthesis, particularly in the modification of heterocyclic compounds (Saldabol, Zeligman, & Giller, 1971).

Ring Opening Reactions

  • The compound plays a significant role in ring-opening reactions. For instance, its derivatives are involved in the ring-opening reaction of 5-[(2-furyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione with cyclic secondary amines. Such reactions are pivotal in generating new molecular structures with potential applications in medicinal chemistry (Šafár̆ et al., 2000).

Synthesis of N-Substituted Compounds

  • N-methyl-{[5-(morpholinomethyl)-2-furyl]methyl}amine is significant in synthesizing N-substituted β-(5-amino-2-furyl) nitroolefins. This synthesis opens avenues for creating novel compounds with potential applications in pharmaceuticals and agrochemicals (Nazarova, Potemkin, & Pustovarova, 1967).

Antiproliferative Activity Studies

  • It's also used in modifying nucleobases, as seen in the synthesis of 5-morpholinomethyl-N1-sulfonylcytosine derivatives. These derivatives are studied for their antiproliferative activity, indicating potential therapeutic applications in cancer treatment (Matić et al., 2018).

Furan Derivative Synthesis

  • The compound is involved in the synthesis of furan derivatives, a class of compounds with various applications in pharmaceuticals and materials science. The process of reductive amination involving furan compounds highlights its utility in synthesizing complex organic molecules (Ponomarev et al., 1971).

Safety And Hazards

“N-methyl-{[5-(morpholinomethyl)-2-furyl]methyl}amine” is considered hazardous. It can cause severe skin burns and eye damage. It may also cause respiratory irritation. If swallowed, it is harmful and immediate medical attention is required .

properties

IUPAC Name

N-methyl-1-[5-(morpholin-4-ylmethyl)furan-2-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O2/c1-12-8-10-2-3-11(15-10)9-13-4-6-14-7-5-13/h2-3,12H,4-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVGSMPQAXGUMNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=C(O1)CN2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40586191
Record name N-Methyl-1-{5-[(morpholin-4-yl)methyl]furan-2-yl}methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40586191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-{[5-(morpholinomethyl)-2-furyl]methyl}amine

CAS RN

893741-66-7
Record name N-Methyl-1-{5-[(morpholin-4-yl)methyl]furan-2-yl}methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40586191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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